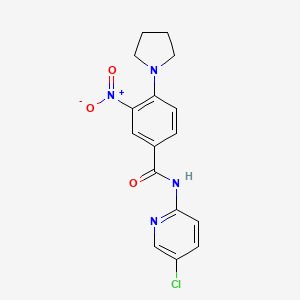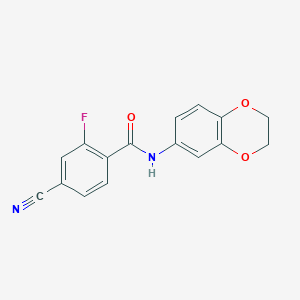
N-(5-chloropyridin-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide
描述
N-(5-chloropyridin-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide is a complex organic compound that features a pyridine ring substituted with a chlorine atom, a nitro group, and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common route starts with the nitration of 4-(1-pyrrolidinyl)benzoic acid to introduce the nitro group. This is followed by the chlorination of 2-pyridinecarboxylic acid. The final step involves coupling the chlorinated pyridine derivative with the nitrated benzoic acid derivative under amide formation conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(5-chloropyridin-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: 3-amino-4-(1-pyrrolidinyl)benzamide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Hydrolysis: 4-(1-pyrrolidinyl)benzoic acid and 5-chloro-2-pyridinamine.
科学研究应用
N-(5-chloropyridin-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound can be used to study the effects of nitro and pyrrolidine substitutions on biological activity.
Materials Science: It may be used in the synthesis of novel materials with unique properties, such as conductive polymers or coordination complexes.
作用机制
The mechanism of action of N-(5-chloropyridin-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The nitro group can participate in redox reactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
- N-(5-chloro-2-pyridinyl)-2-(propylsulfonyl)benzamide
- N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide
Uniqueness
N-(5-chloropyridin-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide is unique due to the presence of both a nitro group and a pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-nitro-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c17-12-4-6-15(18-10-12)19-16(22)11-3-5-13(14(9-11)21(23)24)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSKPIGIHHJUAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=NC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-Propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride](/img/structure/B4403480.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4403493.png)
![N-(2,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4403497.png)


![N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B4403516.png)

![1-[4-[3-(3-Methylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride](/img/structure/B4403525.png)
![2-methoxy-3-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B4403533.png)


![2-({4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B4403546.png)

![4-[(3,4-dimethoxybenzoyl)amino]phenyl acetate](/img/structure/B4403549.png)
